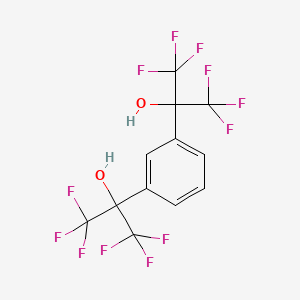

1,3-Benzenedimethanol, alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)-

描述

Historical Context and Discovery

The development of 1,3-Benzenedimethanol, alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)- represents a significant milestone in the evolution of organofluorine chemistry, a field that has undergone dramatic transformations since its inception in the early twentieth century. The broader context of organofluorine chemistry development provides essential background for understanding the significance of this particular compound. Organofluorine chemistry as a scientific discipline began even before elemental fluorine itself was successfully isolated, with early researchers recognizing the potential value of incorporating fluorine atoms into organic molecular frameworks. The field experienced dramatic changes during World War II, when military applications drove intensive research into fluorinated compounds, ultimately leading to the development of numerous materials that became essential for modern society.

The systematic development of highly fluorinated aromatic compounds like 1,3-Benzenedimethanol, alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)- emerged as part of the broader effort to create molecules with enhanced chemical stability and unique properties. The compound represents a sophisticated example of how multiple trifluoromethyl groups can be strategically positioned on aromatic frameworks to achieve specific molecular objectives. Industrial organofluorine chemistry has developed over more than eighty years, with researchers consistently seeking to exploit the unique properties that arise from carbon-fluorine bond formation. The creation of compounds bearing multiple trifluoromethyl substituents reflects the maturation of synthetic methodologies that allow for the precise introduction of these highly electronegative groups into complex molecular architectures.

The historical trajectory of fluorinated aromatic compound development reveals an increasing sophistication in both synthetic approaches and applications. Early work focused primarily on simple fluorinated aromatics, but advances in synthetic chemistry eventually enabled the preparation of more complex structures featuring multiple fluorinated substituents. The development of 1,3-Benzenedimethanol, alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)- exemplifies this progression, representing a highly functionalized aromatic compound that incorporates both hydroxyl functionality and extensive fluorination in a single molecular framework. This combination of features positions the compound as a valuable synthetic intermediate and potential building block for advanced materials applications.

Nomenclature and Identification Systems

The systematic nomenclature of 1,3-Benzenedimethanol, alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)- reflects the complexity inherent in describing highly substituted aromatic compounds bearing multiple identical substituents. The Chemical Abstracts Service has assigned this compound the registry number 802-93-7, providing a unique identifier that eliminates ambiguity in chemical communication. The International Union of Pure and Applied Chemistry name for this compound is 2,2'-(1,3-Phenylene)bis(1,1,1,3,3,3-hexafluoro-2-propanol), which systematically describes the molecular architecture by identifying the central benzene ring and the attached hexafluoroisopropanol units.

The compound exists under numerous alternative names that reflect different approaches to systematic nomenclature and historical naming conventions. Among the most commonly encountered designations are 1,3-Bis(2-hydroxyhexafluoroisopropyl)benzene, 1,3-Bis(hexafluoro-2-hydroxyisopropyl)benzene, and alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)-1,3-benzenedimethanol. These various names highlight different aspects of the molecular structure, with some emphasizing the hydroxyl-bearing carbon centers and others focusing on the trifluoromethyl substituents. The notation "1,3-" consistently appears across naming systems, indicating the meta-positioning of the substituted carbon centers on the benzene ring.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 802-93-7 |

| Molecular Formula | C₁₂H₆F₁₂O₂ |

| Molecular Weight | 410.154 g/mol |

| Monoisotopic Mass | 410.017618 g/mol |

| International Union of Pure and Applied Chemistry Name | 2,2'-(1,3-Phenylene)bis(1,1,1,3,3,3-hexafluoro-2-propanol) |

| Simplified Molecular Input Line Entry System | C1=CC(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |

| International Chemical Identifier Key | PGUIOHNOYADLMU-UHFFFAOYSA-N |

The molecular structure can be systematically described using various chemical notation systems. The Simplified Molecular Input Line Entry System representation captures the complete connectivity of all atoms within the molecule, providing a text-based description that enables computational analysis and database searching. The International Chemical Identifier Key serves as a unique hash-based identifier derived from the complete molecular structure, offering an additional layer of unambiguous compound identification. These systematic identification approaches ensure precise communication about this specific compound across diverse scientific and commercial contexts.

Position in Organofluorine Chemistry

1,3-Benzenedimethanol, alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)- occupies a distinctive position within the broader landscape of organofluorine chemistry, representing an advanced example of how multiple trifluoromethyl groups can be incorporated into aromatic frameworks to achieve specific molecular properties. The compound exemplifies the fundamental principles that govern carbon-fluorine bond behavior and the unique characteristics that emerge from extensive fluorine substitution. Fluorine, as the most electronegative element in the periodic table, forms exceptionally strong bonds with carbon, creating molecular architectures that exhibit remarkable chemical stability and distinctive physicochemical properties.

The incorporation of four trifluoromethyl groups into a single aromatic molecule demonstrates the sophisticated level of fluorination achievable through modern synthetic approaches. Each trifluoromethyl substituent contributes three carbon-fluorine bonds to the overall molecular structure, resulting in a compound containing twelve carbon-fluorine bonds distributed across the molecular framework. This extensive fluorination pattern places the compound among the most highly fluorinated aromatic alcohols, positioning it as an important example of how strategic fluorine incorporation can dramatically alter molecular properties while maintaining structural integrity.

The compound's structural features align with established principles of organofluorine chemistry, particularly regarding the effects of trifluoromethyl substitution on aromatic systems. Research has demonstrated that trifluoromethyl groups significantly influence the electronic properties of aromatic rings, typically withdrawing electron density through both inductive and resonance effects. The presence of four such groups in 1,3-Benzenedimethanol, alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)- creates a highly electron-deficient aromatic system, which manifests in altered reactivity patterns compared to non-fluorinated analogs. This electronic modification has important implications for the compound's potential applications and chemical behavior.

Studies of similar trifluoromethyl-substituted aromatic compounds have revealed that these molecules can undergo unique chemical transformations under specific conditions. Research has shown that trifluoromethyl-substituted arenes can react with strong Brønsted acids to produce various products through carbon-fluorine bond cleavage mechanisms. These findings suggest that despite the exceptional stability typically associated with carbon-fluorine bonds, highly fluorinated aromatic compounds may exhibit reactivity under extreme conditions, opening possibilities for further chemical modifications and derivatization reactions.

Significance in Fluorinated Materials Research

The significance of 1,3-Benzenedimethanol, alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)- in fluorinated materials research stems from its unique combination of structural features that make it valuable for developing advanced materials with specialized properties. The compound's extensive fluorination, combined with its aromatic framework and hydroxyl functionality, positions it as a versatile building block for creating materials that exploit the distinctive characteristics of organofluorine compounds. Fluorinated materials have gained enormous importance across numerous technological applications due to their exceptional chemical resistance, thermal stability, and unique surface properties that arise from the presence of carbon-fluorine bonds.

The compound's potential utility in fluorinated polymer development represents one of its most significant applications in materials research. Fluorinated polymers are renowned for their chemical resistance and thermal stability, making them ideal for coatings and insulation applications in electronics and other demanding environments. The presence of hydroxyl groups in 1,3-Benzenedimethanol, alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)- provides reactive sites that could enable incorporation into polymer networks through various condensation or addition reactions. This combination of high fluorine content with reactive functionality creates opportunities for developing new classes of fluorinated polymers with tailored properties.

Research into hexafluoroisopropanol-containing compounds has demonstrated the unique properties that emerge from this specific molecular motif. Hexafluoroisopropanol exhibits distinctive hydrogen-bonding characteristics and enhanced acidity compared to non-fluorinated alcohols, properties that arise from the strong electron-withdrawing effects of the trifluoromethyl substituents. The compound under discussion contains two hexafluoroisopropanol units connected through a benzene linker, potentially amplifying these unique properties while introducing additional structural features that could influence material behavior. Studies have shown that hexafluoroisopropanol can stabilize reactive intermediates and enable challenging transformations through substrate activation, suggesting that materials incorporating this functionality might exhibit enhanced reactivity or catalytic properties.

| Research Application | Relevant Properties | Potential Benefits |

|---|---|---|

| Fluorinated Polymer Development | High fluorine content, hydroxyl reactivity | Enhanced chemical resistance, thermal stability |

| Electronic Materials | Aromatic framework, electron-withdrawing groups | Improved electrical properties, processing stability |

| Specialty Coatings | Surface-active fluorinated groups | Superior non-stick properties, environmental resistance |

| Catalytic Systems | Hexafluoroisopropanol functionality | Substrate activation, intermediate stabilization |

The compound's role in pharmaceutical and agrochemical research represents another important dimension of its significance in materials science. The trifluoromethyl group has become increasingly important in pharmaceutical development due to its ability to enhance molecular stability and influence biological activity. The incorporation of multiple trifluoromethyl groups into aromatic frameworks can significantly alter molecular properties relevant to pharmaceutical applications, including lipophilicity, metabolic stability, and bioavailability. While 1,3-Benzenedimethanol, alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)- may not directly serve as a pharmaceutical agent, its structural features make it a valuable building block for creating more complex molecular architectures that could ultimately find applications in drug development.

属性

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-[3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F12O2/c13-9(14,15)7(25,10(16,17)18)5-2-1-3-6(4-5)8(26,11(19,20)21)12(22,23)24/h1-4,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUIOHNOYADLMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883584 | |

| Record name | 1,3-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.3,.alpha.3-tetrakis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802-93-7 | |

| Record name | α1,α1,α3,α3-Tetrakis(trifluoromethyl)-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=802-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(hexafluoro-2-hydroxyisopropyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000802937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 802-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.3,.alpha.3-tetrakis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedimethanol, .alpha.1,.alpha.1,.alpha.3,.alpha.3-tetrakis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α',α'-tetrakis(trifluoromethyl)-m-xylene-α,α'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1,3-Benzenedimethanol, alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)- is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by a benzene ring with four trifluoromethyl groups and two hydroxymethyl groups. Its molecular structure contributes to its solubility and reactivity in various biological systems.

Mechanisms of Biological Activity

- Antioxidant Activity : Research indicates that fluorinated compounds can exhibit antioxidant properties. The presence of trifluoromethyl groups may enhance the stability of radical species, potentially leading to reduced oxidative stress in biological systems .

- Enzyme Inhibition : Some studies suggest that fluorinated alcohols can act as enzyme inhibitors. The steric bulk and electron-withdrawing nature of the trifluoromethyl groups could influence enzyme-substrate interactions, making them valuable in drug design .

- Cellular Uptake : The lipophilicity imparted by the trifluoromethyl groups may facilitate cellular uptake, allowing for greater bioavailability of the compound in therapeutic applications .

Case Study 1: Antioxidant Properties

A study examined the antioxidant activity of various fluorinated alcohols, including 1,3-benzenedimethanol derivatives. Results showed a significant reduction in reactive oxygen species (ROS) levels in cell cultures treated with these compounds compared to controls. This suggests potential applications in oxidative stress-related diseases .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme kinetics, 1,3-benzenedimethanol derivatives were tested against specific enzymes involved in metabolic pathways. The results indicated that these compounds could effectively inhibit enzyme activity, suggesting their potential as therapeutic agents in metabolic disorders .

Research Findings

- Biocompatibility : Preliminary toxicity assessments have shown that 1,3-benzenedimethanol derivatives exhibit low toxicity in mammalian cell lines, indicating their potential for safe use in therapeutic contexts .

- Pharmacokinetics : Studies on the pharmacokinetics of similar fluorinated compounds suggest that these substances have favorable absorption and distribution profiles due to their lipophilic nature .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 320.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Toxicity (LC50) | >1000 mg/kg (in vitro) |

| Biological Activity | Observations |

|---|---|

| Antioxidant Activity | Significant ROS reduction |

| Enzyme Inhibition | Effective against specific enzymes |

| Cellular Uptake | Enhanced bioavailability |

科学研究应用

Solvent and Reaction Medium

1,3-Benzenedimethanol is utilized as a solvent in various chemical reactions due to its ability to stabilize reactive intermediates. Its unique properties allow it to serve as an effective medium for:

- Friedel-Crafts Alkylation : This compound has been shown to facilitate Friedel-Crafts reactions with β-nitroalkenes and benzylic alcohols under mild conditions without additional catalysts. Such reactions yield high product yields efficiently .

- Functionalization Reactions : The compound's fluorinated nature allows it to participate in direct functionalization processes, enhancing reaction rates and selectivity .

Catalytic Applications

Research demonstrates that 1,3-benzenedimethanol can be employed in catalytic systems for the synthesis of complex organic molecules. For example:

- Wacker Oxidation : It has been used in studies investigating new catalytic strategies for the direct synthesis of carbonyl compounds from alkenes . The presence of this compound aids in the development of more efficient catalytic pathways.

Material Science

The compound's properties make it suitable for applications in material science:

- Polymer Synthesis : It can act as a monomer or additive in the production of fluorinated polymers, which are known for their thermal stability and chemical resistance .

- Coatings : Its fluorinated structure contributes to hydrophobic and oleophobic properties in coatings used for various surfaces .

Data Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Solvent/Reagent | Used in Friedel-Crafts alkylation and functionalization reactions | High yields, mild conditions |

| Catalytic Processes | Involved in Wacker oxidation for carbonyl synthesis | Efficient reaction pathways |

| Material Science | Monomer/additive for fluorinated polymers and coatings | Enhanced durability |

Case Study 1: Friedel-Crafts Alkylation

In a study published by Tang et al., the use of 1,3-benzenedimethanol as a solvent led to rapid formation of desired products with β-nitroalkenes under mild conditions. The method demonstrated excellent atom economy and reduced waste generation compared to traditional methods .

Case Study 2: Polymer Development

Research conducted at Stanford University explored the use of this compound in developing bioactive polymers. The study highlighted how the unique properties of fluorinated compounds could be harnessed to create sustainable materials with enhanced performance characteristics .

相似化合物的比较

Structural Analogues of 1,3-Benzenedimethanol Derivatives

The table below compares key structural and functional attributes of the target compound with related derivatives:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Effects: The four -CF₃ groups in the target compound significantly lower electron density on the benzene ring, making it less reactive toward electrophilic substitution compared to non-fluorinated analogs. This contrasts with methyl-substituted derivatives (e.g., 2,4-dimethylbenzyl alcohol), where electron-donating methyl groups increase ring reactivity .

- Lipophilicity: The -CF₃ substituents increase logP values, enhancing membrane permeability. For example, the target compound’s logP is estimated to exceed +4.0, whereas 1,3-Benzenedimethanol has a logP of ~0.5 .

- Steric Hindrance: The bulky -CF₃ groups restrict rotational freedom and may impede interactions with biological targets. This is less pronounced in derivatives like alpha,alpha-Bis(trifluoromethyl)benzyl alcohol, which has fewer -CF₃ groups .

常见问题

Q. What are the key structural and physicochemical properties of this compound, and how do they influence experimental design?

Methodological Answer: The compound’s molecular formula is C₁₆H₁₃F₁₂IO₂ (MW: 592.16 g/mol), with iodine and trifluoromethyl groups contributing to its high electronegativity and steric bulk . The trifluoromethyl groups enhance thermal stability and resistance to oxidation, making it suitable for high-temperature reactions. Key properties to consider:

- Polarity : High due to CF₃ groups, favoring solubility in polar aprotic solvents (e.g., DMF, DMSO).

- Reactivity : Iodine substitution enables cross-coupling reactions (e.g., Suzuki-Miyaura), while hydroxyl groups allow derivatization via esterification or etherification .

Experimental Design Tip : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of trifluoromethyl groups .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying CF₃ group environments; chemical shifts typically appear at δ -60 to -70 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., iodine’s signature peak at m/z 127) .

- HPLC : Use C18 reverse-phase columns with acetonitrile/water gradients to assess purity (>98% as per commercial standards) .

Data Validation : Cross-reference with databases like NIST Chemistry WebBook for spectral matches .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage : Keep in amber glass vials at 2–8°C under inert gas to prevent moisture-induced degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do the trifluoromethyl groups impact the compound’s electronic and steric profiles in catalytic applications?

Methodological Answer: The CF₃ groups exert strong electron-withdrawing effects (-I effect), which:

- Enhance electrophilicity at the benzene ring, facilitating nucleophilic aromatic substitution .

- Increase steric hindrance , limiting access to reactive sites. This can be mitigated by designing bulky ligands in transition-metal catalysis .

Case Study : In Suzuki-Miyaura coupling, Pd catalysts with large phosphine ligands (e.g., XPhos) improve yields by reducing steric clashes .

Q. What strategies address contradictions in reported synthetic yields for derivatives of this compound?

Methodological Answer: Discrepancies often arise from:

- Moisture Sensitivity : Trace water hydrolyzes CF₃ groups; use molecular sieves or anhydrous solvents .

- Reaction Scale : Microwaves or flow reactors improve heat distribution in large-scale syntheses .

Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Low coupling yields | Switch to Pd(OAc)₂/XPhos system | |

| Unwanted byproducts | Optimize stoichiometry (1:1.2 ratio) |

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?

Methodological Answer:

- DFT Calculations : Simulate electrostatic potential surfaces to identify H-bonding sites (e.g., hydroxyl groups) .

- MD Simulations : Model self-assembly in solvents like THF to predict crystal packing or polymer compatibility .

Validation : Compare predicted vs. experimental XRD data to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。